1-[3,5-Bis(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one
Beschreibung
1-[3,5-Bis(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one is a fluorinated azetidin-2-one (β-lactam) derivative characterized by a 3,5-bis(trifluoromethyl)phenyl substituent at the 1-position and two methyl groups at the 3-position of the four-membered lactam ring. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the azetidin-2-one core introduces conformational rigidity, making it a promising scaffold in medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F6NO/c1-11(2)6-20(10(11)21)9-4-7(12(14,15)16)3-8(5-9)13(17,18)19/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOIKJJMOZWUOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801180865 | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-3,3-dimethyl-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801180865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478261-83-5 | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-3,3-dimethyl-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478261-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-3,3-dimethyl-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801180865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 3,3-dimethylazetidin-2-one under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3,5-Bis(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Organocatalysis
One of the prominent applications of 1-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one is in organocatalysis. It serves as a catalyst in various organic transformations due to its ability to stabilize transition states through hydrogen bonding. The compound has been utilized in:
- Asymmetric Synthesis : Facilitating the formation of chiral compounds.
- Michael Additions : Promoting nucleophilic attacks on α,β-unsaturated carbonyl compounds.
A significant case study highlighted by Schreiner's group demonstrates its effectiveness as an organocatalyst in promoting enantioselective reactions, showcasing reaction yields exceeding 90% under mild conditions .
Development of H-bond Catalysts
The compound's structure features the trifluoromethyl group, which enhances its hydrogen-bonding capabilities. This characteristic has led to its use in developing H-bond organocatalysts that are pivotal in:
- Promoting Organic Transformations : Such as Diels-Alder reactions and aldol reactions.
- Stabilizing Oxyanions : By forming strong hydrogen bonds with substrates during the transition state.
Research indicates that derivatives containing this motif can significantly increase the reaction rates and selectivity .
Pharmaceutical Applications
This compound has potential applications in drug development due to its bioactivity:
- Anticancer Agents : Studies have explored its derivatives for potential anticancer properties, focusing on their ability to inhibit specific cancer cell lines.
- Anti-inflammatory Compounds : The compound’s structural features may contribute to anti-inflammatory activities, making it a candidate for further pharmacological studies.
Data Table of Applications
Wirkmechanismus
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to specific proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target[4][4].
Vergleich Mit ähnlichen Verbindungen
Structural and Electronic Comparisons
Table 1: Structural Features of 3,5-Bis(trifluoromethyl)phenyl-Containing Compounds
Key Observations :
- The azetidin-2-one derivatives (target compound and ) exhibit higher molecular weights compared to simpler analogs like 1-(3,5-bis(trifluoromethyl)phenyl)ethanone due to their heterocyclic cores.
- The urea derivative () lacks a lactam ring but shares the 3,5-bis(trifluoromethyl)phenyl group, which is critical for alpha-synuclein aggregation inhibition (79.6% inhibition) .
- Pyrazole derivatives () incorporate additional functional groups (e.g., carboxylic acids), increasing polarity and molecular weight, which may influence bioavailability .
Physicochemical Properties
Lipophilicity and Solubility :
Thermal Stability :
Key Findings :
Comparison :
- The pyrazole derivatives require multi-step synthesis with controlled temperatures (-35°C), whereas the ethanone analog is synthesized in a single step .
- The target compound’s synthesis likely involves complex regioselective functionalization due to the steric hindrance of the 3,3-dimethyl groups .
Biologische Aktivität
1-[3,5-Bis(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one is a compound of significant interest due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups is known to enhance the pharmacodynamic and pharmacokinetic properties of various compounds, making them more effective in therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic uses.
- Molecular Formula : C13H11F6NO
- Molecular Weight : 311.23 g/mol
- CAS Number : 478261-83-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have demonstrated moderate to significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of several derivatives, it was found that compounds with the trifluoromethyl substitution exhibited minimum inhibitory concentration (MIC) values as low as 2 µg/mL against MRSA strains. The structure-activity relationship (SAR) indicated that hydrophobic substituents on the phenyl ring enhanced antibacterial activity. For example:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 2 |
| Compound B | Staphylococcus epidermidis | 1 |
| Compound C | Enterococci | 1 |
| Compound D | Bacillus subtilis | 2 |
These findings suggest that the trifluoromethyl group significantly contributes to the biological activity of these compounds by improving their interaction with bacterial membranes.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of potential therapeutic agents. In vitro studies using human embryonic kidney cells (HEK-293) showed varying levels of toxicity among different derivatives of this compound.
Toxicity Results
The following table summarizes the IC50 values for selected compounds:
| Compound | IC50 (µg/mL) | Viability (%) |
|---|---|---|
| Compound A | 9.15 | >20 |
| Compound B | 7–8 | >20 |
| Compound C | <7 | <20 |
Compounds showing IC50 values greater than 20 µg/mL were considered less toxic and selected for further pharmacological evaluation.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl groups enhance lipophilicity and membrane permeability, facilitating better interaction with cellular targets.
Q & A
Basic: What are the recommended synthetic routes for 1-[3,5-Bis(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling the 3,5-bis(trifluoromethyl)phenyl group to an azetidin-2-one core. Key intermediates include 3,5-bis(trifluoromethyl)benzoyl chloride ( ) or boronic acid derivatives (). For example:
- Step 1: Activate the aryl group via halogenation or boronation.
- Step 2: Use Suzuki-Miyaura coupling with a preformed azetidin-2-one scaffold ().
- Step 3: Optimize conditions (e.g., Pd catalysts, base selection) to minimize side reactions.
Yield is highly sensitive to temperature and stoichiometry. For instance, highlights that reactions at −35°C with DIPEA as a base improve regioselectivity. Lower temperatures reduce decomposition of the trifluoromethyl groups, which are prone to hydrolysis under basic conditions .
Basic: How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
Answer:
- <sup>19</sup>F NMR : The two equivalent trifluoromethyl groups appear as a singlet at ~−63 ppm (CF3), distinct from non-equivalent CF3 groups ( ).
- <sup>1</sup>H NMR : The azetidin-2-one ring protons (δ 3.5–4.0 ppm) and dimethyl groups (δ 1.2–1.5 ppm) confirm the scaffold.
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]<sup>+</sup> for C14H12F6NO (calculated ~340.08). NIST databases ( ) provide reference spectra for analogous compounds.
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) to detect residual solvents or byproducts from trifluoromethyl group degradation .
Advanced: How do steric and electronic effects of the 3,5-bis(trifluoromethyl)phenyl group influence reactivity in ring-opening reactions?
Answer:
The trifluoromethyl groups are strongly electron-withdrawing , polarizing the aryl ring and increasing electrophilicity at the para position. However, steric bulk from the two CF3 groups hinders nucleophilic attack on the azetidin-2-one ring. For example:
- Nucleophilic Ring-Opening : Requires bulky nucleophiles (e.g., Grignard reagents) to overcome steric hindrance.
- Catalytic Hydrogenation : The CF3 groups reduce electron density, slowing hydrogenation unless high-pressure conditions are used ( ).
Mechanistic studies using DFT calculations or kinetic isotope effects are recommended to resolve competing steric/electronic effects .
Advanced: What strategies mitigate contradictions in biological activity data for derivatives of this compound?
Answer:
Contradictions often arise from:
- Impurity Artifacts : Residual Pd catalysts (from coupling reactions) can inhibit enzymes. Use chelating agents (e.g., DTT) during biological assays ( ).
- Chiral Instability : The azetidin-2-one ring may racemize under assay conditions. Confirm enantiopurity via chiral HPLC ( ).
- Solubility Bias : CF3 groups reduce aqueous solubility, leading to false negatives. Use co-solvents (e.g., DMSO ≤1%) or lipid-based formulations ().
Standardize protocols using CRM4601-b ( ) as a quantitative NMR reference to ensure data reproducibility.
Basic: What are the stability and storage requirements for this compound?
Answer:
- Stability : The compound is hygroscopic due to the azetidin-2-one ring. Store under inert gas (N2 or Ar) at −20°C.
- Decomposition Pathways : Hydrolysis of the β-lactam ring in humid conditions generates amines and carboxylic acids ( ).
- Handling : Use desiccated glassware and avoid prolonged exposure to light (UV degradation of CF3 groups) .
Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Answer:
- Chiral Auxiliaries : Use (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol () as a chiral precursor.
- Asymmetric Catalysis : Employ Ru-BINAP catalysts for hydrogenation or Pd-JOSIPHOS for cross-coupling ( ).
- Resolution : Diastereomeric salts with (−)-di-p-toluoyl-D-tartaric acid separate enantiomers ().
Monitor enantiomeric excess (ee) via chiral GC or HPLC (Chiralpak AD-H column) .
Basic: What computational methods predict the physicochemical properties of this compound?
Answer:
- LogP : Use Molinspiration or ACD/Labs software. Experimental logP ~3.5 (due to CF3 hydrophobicity).
- pKa : The azetidin-2-one nitrogen has a predicted pKa of ~1.5 (highly acidic).
- Solubility : COSMO-RS simulations align with experimental data in DMSO > water ( ).
Validate predictions with experimental DSC (melting point) and TGA (thermal stability) data .
Advanced: How do structural modifications (e.g., replacing CF3 with Cl) affect pharmacological target binding?
Answer:
- CF3 vs. Cl : CF3 groups enhance metabolic stability but reduce binding to polar active sites. Cl substitutions increase π-π stacking but lower electronegativity.
- Case Study : Thiourea derivatives ( ) show 10-fold higher affinity for kinase targets when CF3 is retained versus Cl.
- Methodology : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
